8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,12H,4-6H2,(H,11,13) |
InChI Key |
ZEXPCNYKYYKLML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization
Intramolecular cyclization is a common method for synthesizing dihydroquinolinones. This involves the formation of a ring structure from a linear precursor. For example, the cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide in the presence of a Lewis acid like aluminum chloride (AlCl3) can yield dihydroquinolinones, as seen in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Condensation Reactions
Condensation reactions are another approach, where two or more molecules combine to form a new compound, often with the loss of a small molecule like water or methanol. These reactions can be facilitated by catalysts or under acidic/basic conditions.
Data Tables for Synthesis of Related Compounds
Given the lack of specific data for 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, the following table provides general information on the synthesis of related dihydroquinolinones:
Chemical Reactions Analysis
Types of Reactions
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be further reduced to modify the quinoline ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(Carboxymethyl)-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Anticonvulsant Activity
- GABAA Receptor Binding: Derivatives like 6-(3-piperidinylpropoxy)-3,4-dihydroquinolin-2(1H)-one exhibit ED50 values < 30 mg/kg in MES and scPTZ models, with neurotoxicity thresholds > 100 mg/kg. The 8-hydroxymethyl variant’s activity remains uncharacterized but could mimic these effects if the hydroxymethyl group stabilizes receptor interactions .
Antidepressant Activity
- 5-HT1A Receptor Affinity: Compounds such as 10g (Ki = 1.68 nM) integrate 1,3,4-oxadiazole moieties with the dihydroquinolinone core. The 8-hydroxymethyl group might enhance solubility, improving blood-brain barrier penetration .
Anticancer Potential
- VEGFR2 Inhibition : Analogues like 4m (IC50 = 0.12 µM) show strong binding to VEGFR2 via hydrogen bonding with Glu885 and hydrophobic interactions. A hydroxymethyl group at position 8 could further optimize kinase selectivity .
Structure-Activity Relationships (SAR)
- Position 8 : Hydrophilic groups (hydroxymethyl, hydroxy) may improve solubility but reduce membrane permeability. Conversely, lipophilic groups (fluoro, alkyl) enhance CNS penetration .
- Linker Flexibility : Rigid linkers (e.g., 3-carbon chains in anticonvulsant derivatives) favor receptor specificity, while flexible chains broaden activity spectra .
Biological Activity
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a compound that belongs to the class of 3,4-dihydroquinolinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The biological activity of 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has been evaluated in various studies, revealing its potential as an inhibitor of key enzymes involved in neurodegenerative diseases and other conditions.
Enzyme Inhibition
- Cholinesterase Inhibition : Compounds in the 3,4-dihydroquinolinone series have shown significant inhibition against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 0.28 µM against AChE, indicating strong inhibitory activity .
- Monoamine Oxidase Inhibition : The compound also exhibits inhibitory effects on monoamine oxidases (MAOs), which are crucial for neurotransmitter metabolism. The most effective derivatives have shown IC50 values as low as 0.0029 µM for MAO-B .
The mechanism by which 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one exerts its biological effects involves several pathways:
- Blood-Brain Barrier Penetration : Studies have indicated that certain derivatives can effectively cross the blood-brain barrier (BBB), making them suitable candidates for treating central nervous system disorders .
- Mixed and Competitive Inhibition : The compound has been reported to exhibit mixed inhibition on AChE and competitive inhibition on MAO-B, suggesting a dual-target approach that could enhance therapeutic efficacy in neurodegenerative diseases .
Case Studies and Research Findings
Several research studies highlight the biological activities and therapeutic potential of this compound:
- Neuroprotective Effects : A study focused on the synthesis of hybrid compounds revealed that derivatives of 3,4-dihydroquinolinone could protect neuronal cells from oxidative stress and apoptosis at concentrations below 12.5 µM .
- Cytotoxicity Studies : In vitro studies demonstrated low cytotoxicity against PC12 and HT-22 neuronal cell lines, indicating a favorable safety profile for potential therapeutic use .
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | AChE | 0.28 | Mixed Inhibition |
| Related Derivative | MAO-B | 0.0029 | Competitive Inhibition |
| Other Derivative | AChE | 0.34 | Mixed Inhibition |
Q & A
Q. What are the common synthetic routes for 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one and its derivatives?
The synthesis typically involves alkylation, nitro-group reduction, and coupling reactions. For example:
- Alkylation : Reacting 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine salts (e.g., 9–13) in DMF using K₂CO₃ yields intermediates like 14–19 .
- Reduction : Catalytic hydrogenation (Pd/C or Raney nickel with hydrazine hydrate) reduces nitro groups to anilines (e.g., 20–25) .
- Coupling : Anilines are coupled with thiophene-2-carbimidothioate hydroiodide in ethanol to form final derivatives (e.g., 26–31) .
Recent methods include iron-catalyzed photoredox generation of carbamoyl radicals from oxamic acids, enabling intramolecular cyclization .
Q. How are intermediates and final products characterized in the synthesis of 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one?
Key techniques include:
- NMR Spectroscopy : Proton environments are resolved (e.g., compound 18 shows δ 8.13 ppm for aromatic protons) .
- Mass Spectrometry (MS) : EI-MS or ESI-MS confirms molecular weights (e.g., compound 19 has MH⁺ at m/z 282) .
- HPLC Purity Analysis : Used for final compounds (e.g., compound 50 achieves 99.6% purity) .
Q. What initial biological screening models are used for evaluating 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivatives?
- nNOS Inhibition Assays : Measure potency against neuronal nitric oxide synthase (nNOS). For example, pyrrolidine derivative 29 shows IC₅₀ = 160 nM .
- Selectivity Profiling : Compare inhibition across isoforms (e.g., eNOS, iNOS) to assess specificity .
Advanced Research Questions
Q. How do structural modifications at the 8-position affect the biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives?
Substituents at the 8-position (e.g., fluoro) can restrict side-chain flexibility, reducing potency. For example:
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for 3,4-dihydroquinolin-2(1H)-one-based inhibitors?
Q. How can computational methods guide the optimization of 3,4-dihydroquinolin-2(1H)-one derivatives for CNS activity?
Q. What analytical techniques detect and quantify synthetic impurities in 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one?
- LC-MS/MS : Detects trace impurities (e.g., di(quinolinonylbutyl) ether analogs at m/z 520.2) .
- Chiral Chromatography : Separates enantiomers (e.g., (S)-35 vs. (R)-35) using cellulose-based columns .
Methodological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
